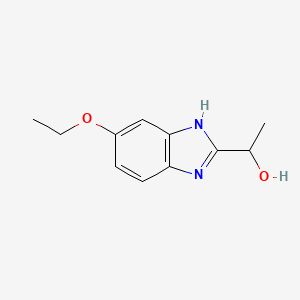

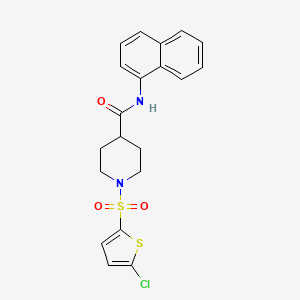

![molecular formula C28H20N2O3S B2452237 4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313274-53-2](/img/structure/B2452237.png)

4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic compound. It is a derivative of phenoxy acetamide . It is used in the preparation of potential inhibitors of collagen-induced aggregation of human thrombocytes .

Synthesis Analysis

The synthesis of 4-phenoxy-phenols, which are precursors to this compound, involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . The diazonium chloride solution obtained is then introduced into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-phenoxy-phenols include diazotization of the corresponding anilines and subsequent decomposition of the diazonium salts formed by boiling with sulfuric acid .Scientific Research Applications

Anticancer Properties

A series of compounds related to 4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activity. One study found that these compounds showed significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antifungal Agents

Similar compounds have also been synthesized and shown to possess antimicrobial and antifungal properties. These include derivatives of 2-hydroxy benzamides and their alkoxy derivatives, which have been screened for their potential as antifungal agents (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004). Additionally, other studies have synthesized and evaluated various benzamide derivatives for their antimicrobial effectiveness (Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, & Rangappa, 2006).

Glucokinase Activation

A study discovered potent and orally active benzamide derivatives as novel allosteric glucokinase activators, highlighting another potential biomedical application of compounds structurally related to 4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (Iino, Tsukahara, Kamata, Sasaki, Ohyama, Hosaka, Hasegawa, Chiba, Nagata, Eiki, & Nishimura, 2009).

Adenosine Receptor Selectivity

Benzamide and furamide analogues linked to thiazole, similar to the compound , have been investigated for their affinity to adenosine receptors. These compounds show potential as adenosine receptor ligands, which could be relevant for various therapeutic applications (Inamdar, Pandya, Thakar, Sudarsanam, Kachler, Sabbadin, Moro, Klotz, & Vasu, 2013).

Anticancer Evaluation of Metal Complexes

Metal complexes of compounds similar to 4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer properties. For instance, a study involving the synthesis of such complexes showed promising results against human colon carcinoma cells (Rizk, Emara, & Mahmoud, 2021).

Mechanism of Action

Target of Action

The primary target of 4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is the SPAK (STE20/SPS1-related proline/alanine-rich kinase) . SPAK is a kinase involved in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis .

Mode of Action

4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide acts as an inhibitor of SPAK . It binds to the kinase, thereby preventing it from phosphorylating its substrates. This inhibits the kinase’s activity and disrupts the downstream signaling pathways .

Biochemical Pathways

The compound affects the WNK-OSR1/SPAK-NCC cascade . This pathway is involved in the regulation of ion balance and blood pressure. Abnormal activation of this pathway can lead to salt-sensitive hypertension . By inhibiting SPAK, the compound can prevent this abnormal activation and help maintain normal blood pressure .

properties

IUPAC Name |

4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2O3S/c31-27(21-13-17-25(18-14-21)33-23-9-5-2-6-10-23)30-28-29-26(19-34-28)20-11-15-24(16-12-20)32-22-7-3-1-4-8-22/h1-19H,(H,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEQZGJCRIWDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2452154.png)

![4-[Methyl-[2-(methylamino)ethyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2452160.png)

![1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2452161.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2452165.png)

![N-(4-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2452167.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2452170.png)